Product packaging for 1-(1-adamantyl)-3-(2-chlorophenyl)urea(Cat. No.:)

1-(1-adamantyl)-3-(2-chlorophenyl)urea

Cat. No.: B3948973
M. Wt: 304.8 g/mol
InChI Key: VNBDAJAQOYVQHE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Urea (B33335) Pharmacophores in Medicinal Chemistry

The application of urea derivatives in medicine dates back to the early 20th century with the development of colorless trypan red derivatives for treating trypanosomal infections, leading to the discovery of Suramin. nih.govfrontiersin.org Over the years, the versatility of the urea pharmacophore has been demonstrated by its presence in a wide array of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.govhilarispublisher.com The urea moiety's ability to act as both a hydrogen bond donor and acceptor allows it to anchor ligands to their biological targets, a feature that medicinal chemists have extensively exploited. frontiersin.org A query of the ChemBL database reveals over 90,000 synthetic compounds containing the urea scaffold, highlighting its widespread use in the pursuit of new therapeutic agents. frontiersin.org

The Adamantane (B196018) Moiety in Drug Design and its Contribution to Biological Activity

Adamantane, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in drug design. publish.csiro.aupensoft.net Its unique cage-like structure provides a robust scaffold for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. publish.csiro.au The incorporation of an adamantane moiety can increase a molecule's lipophilicity, which can in turn influence its bioavailability and ability to cross biological membranes. researchgate.netresearchgate.net The first adamantane-containing drug to receive FDA approval was amantadine, initially used as an antiviral agent and later for Parkinson's disease. publish.csiro.au Since then, several other adamantane-based drugs have entered clinical practice, treating a range of conditions from type 2 diabetes to Alzheimer's disease. eurekaselect.com

The Role of Halogenated Phenyl Rings in Modulating Molecular Interactions and Efficacy

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. acs.orgnih.gov The introduction of a halogen to a phenyl ring can alter a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net Halogen atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as a Lewis acid, which can contribute to the stability of a ligand-receptor complex. acs.org The position and type of halogen on the phenyl ring can significantly impact a compound's potency and selectivity. nih.gov For instance, the substitution of a chlorine atom on a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov

Specific Research Focus: 1-(1-Adamantyl)-3-(2-Chlorophenyl)urea and its Chemical Analogues

The compound this compound belongs to a class of adamantyl ureas that have been investigated for various biological activities. nih.gov Research into this class of compounds is often driven by the goal of combining the favorable properties of the adamantane group and the urea pharmacophore with the modulating effects of a halogenated phenyl ring. nih.govnih.gov Studies on analogous compounds, such as 1-(1-adamantyl)-3-phenyl ureas, have explored their potential as anti-tuberculosis agents and inhibitors of human soluble epoxide hydrolase (hsEH). nih.govnih.gov The synthesis of these compounds typically involves the reaction of an adamantyl isocyanate with a corresponding aniline (B41778). mdpi.comresearchgate.net For example, the synthesis of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl) urea has been described, involving the reaction of (±)-1-(isocyanato(phenyl)methyl)adamantane with 2-chloroaniline (B154045). mdpi.com

Scope and Objectives of Academic Inquiry into this Compound Class

Academic research into this compound and its analogues is multifaceted. A primary objective is to synthesize and characterize novel derivatives to establish structure-activity relationships (SAR). nih.govnih.gov This involves systematically modifying the adamantyl, urea, and phenyl components to understand how these changes affect biological activity. researchgate.net Another key area of investigation is the exploration of their therapeutic potential, particularly as enzyme inhibitors. researchgate.netnih.gov For instance, many adamantyl ureas are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. nih.govnih.gov Furthermore, researchers aim to optimize the pharmacokinetic properties of these compounds, such as solubility and metabolic stability, to improve their drug-like characteristics. nih.govresearchgate.net

Interactive Data Table: Properties of Related Adamantyl Urea Compounds

This table summarizes key properties of adamantyl urea compounds related to the primary subject of this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
N-(1-Adamantyl)-N'-(4-chlorophenyl)ureaC17H21ClN2O304.823Not Available sigmaaldrich.com
3-(adamantan-1-yl)-1-(4-bromophenyl)ureaC17H21BrN2ONot AvailableNot Available researchgate.net
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl) ureaNot AvailableNot Available265-266 mdpi.com
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)ureaNot Available318 (M+)163-164 nih.gov
N-(1-Adamantyl)ureaC11H18N2O194.28Not Available sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21ClN2O B3948973 1-(1-adamantyl)-3-(2-chlorophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c18-14-3-1-2-4-15(14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBDAJAQOYVQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 1 Adamantyl 3 2 Chlorophenyl Urea and Its Derivatives

Overview of Urea (B33335) Synthesis Strategies

The synthesis of ureas can be approached through several strategic pathways. The most prevalent methods are designed to be efficient, high-yielding, and compatible with a wide range of functional groups.

The most fundamental and widely used method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. researchgate.netresearchgate.net This reaction is typically rapid and efficient, proceeding without the need for a catalyst in many cases. poliuretanos.net The nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group forms the urea linkage.

The versatility of this reaction allows for the synthesis of a vast array of urea derivatives by simply varying the amine and isocyanate starting materials. asianpubs.org For the specific synthesis of the target compound, this would involve the reaction of adamantane-1-yl isocyanate with 2-chloroaniline (B154045).

To improve efficiency and reduce waste, several one-pot synthetic procedures have been developed for creating unsymmetrical ureas. tandfonline.com These methods often involve the in situ generation of an isocyanate intermediate, which then reacts with an amine present in the reaction mixture. rsc.orgacs.org

Key one-pot strategies include:

From Protected Amines: Methods have been developed that transform Boc-protected or Cbz-protected amines into isocyanates in situ. For instance, using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate an isocyanate from a Boc-protected amine, which then reacts with another amine to form the urea in high yield. rsc.orgacs.org

Using Phosgene Substitutes: Reagents like phenyl chloroformate serve as less hazardous substitutes for phosgene. tandfonline.com In a one-pot, two-step process, an amine can react with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate, which subsequently reacts with a second amine to yield the unsymmetrical urea. tandfonline.com

From Primary Amides: Primary amides can be converted to acyl isocyanates using reagents like oxalyl chloride. These intermediates can then react with a variety of nucleophiles, including amines, to form urea derivatives. organic-chemistry.org Another approach involves the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source to generate the isocyanate. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed C–N cross-coupling reactions offer a modern route to unsymmetrical diaryl ureas. This strategy can involve a two-pot process with two sequential C-N coupling reactions. nih.gov

Table 1: Overview of One-Pot Synthetic Strategies for Unsymmetrical Ureas

Starting Material Key Reagents Intermediate Advantage Source(s)
Boc-protected amine 2-chloropyridine, Trifluoromethanesulfonyl anhydride Isocyanate High yields, practical one-pot procedure acs.org
Cbz-protected amine 2-chloropyridine, Trifluoromethanesulfonyl anhydride Isocyanate Novel, high yields for ureas and carbamates rsc.org
Primary Amine Phenyl chloroformate, Triethylamine (B128534) Phenyl carbamate Inexpensive, suitable for large scale tandfonline.com
Primary Amide Oxalyl chloride Acyl isocyanate Uses cheap, commercially available reagents organic-chemistry.org
Alkyl Halide NaN₃, PS-PPh₂, CO₂ Isocyanate Fast, efficient, microwave-assisted beilstein-journals.org

Adamantane-1-yl isocyanate is a crucial precursor for synthesizing adamantane-containing ureas. researchgate.net Its bulky, lipophilic adamantyl group is a key feature in many biologically active molecules. The synthesis of 1-(1-adamantyl)-3-(aryl) ureas is often achieved by reacting adamantane-1-yl isocyanate with the corresponding substituted aniline (B41778). nih.gov

For example, a general method involves reacting the isocyanate with an aniline derivative in a suitable solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, often in the presence of a base such as triethylamine. nih.govmdpi.com The reaction typically proceeds at room temperature or with gentle heating over several hours. mdpi.comnih.gov This approach has been used to synthesize a wide range of 1-(1-adamantyl)-3-heteroaryl ureas and 1,3-disubstituted ureas containing (adamantan-1-yl)(phenyl)methyl fragments. nih.govmdpi.combohrium.com A direct analog, (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl) urea, was synthesized by reacting (±)-1-[adamantan-1-yl(phenyl)methyl]amine hydrochloride with 2-chlorophenylisocyanate. mdpi.com

Table 2: Examples of 1,3-Disubstituted Ureas from Adamantane-Based Isocyanates

Adamantane (B196018) Isocyanate Derivative Amine/Aniline Reactant Product Yield Source(s)
1-(isocyanatomethyl)adamantane 3,4-difluoroaniline 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea 70% nih.gov
1-(isocyanatomethyl)adamantane 6-chloro-2-fluoroaniline 1-(Adamantan-1-ylmethyl)-3-(6-chloro-2-fluorophenyl)urea 79% nih.gov
1-[isocyanato(phenyl)methyl]adamantane Aniline (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea 85% mdpi.com
1-[isocyanato(phenyl)methyl]adamantane 2-fluoroaniline (±)-1-((Adamantyl)(phenyl)methyl)-3-(2-fluorophenyl) urea 25% mdpi.com

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of adamantyl ureas can be achieved by employing chiral starting materials. If a chiral center is present in either the isocyanate or the amine, the resulting urea product will be chiral. For instance, the synthesis of a racemic compound like (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl) urea inherently suggests that a stereoselective approach is necessary to obtain single enantiomers. mdpi.com

Catalyst Systems and Reaction Condition Optimization

While many isocyanate-amine reactions are fast, catalysts can be employed to accelerate the reaction, particularly with less reactive substrates. researchgate.net Tertiary amines are known to have a strong catalytic effect on isocyanate reactions. poliuretanos.netgoogle.comgvchem.com Compounds like triethylamine are not only used as a base to neutralize any acid formed but also act as a catalyst. nih.govmdpi.com The catalytic activity of tertiary amines stems from the accessibility of the lone pair of electrons on the nitrogen atom, which can form an unstable, highly reactive complex with the isocyanate group. gvchem.com

Reaction conditions play a critical role in the yield and purity of the final product. numberanalytics.com Optimization of these conditions is crucial. Parameters such as temperature, reaction time, solvent, and the molar ratio of reactants are carefully controlled. For instance, in the synthesis of urea-formaldehyde, response surface methodology (RSM) has been used to systematically optimize factors like temperature, time, pH, and reactant ratios to maximize the yield of the desired product. nih.govacs.org This systematic approach to optimization is applicable to the synthesis of other ureas. Lowering the reaction temperature can sometimes prevent the thermal decomposition of the product, leading to higher yields. nih.gov

Table 3: Common Catalyst Systems and Reagents in Urea Synthesis

Catalyst/Reagent Function Reaction Type Source(s)
Tertiary Amines (e.g., Triethylamine) Base and Catalyst Isocyanate + Amine nih.govmdpi.comgoogle.comgvchem.com
Organotin Compounds Catalyst Isocyanate + Hydroxyl (Urethane) turkchem.net
Palladium Complexes Catalyst C-N Cross-Coupling nih.gov
2-chloropyridine / Trifluoromethanesulfonyl anhydride Activating Agents In situ Isocyanate Formation rsc.orgacs.org

Purification and Isolation Techniques for Urea Products

The isolation and purification of the final urea product are essential steps to ensure high purity. Due to the crystalline nature of many urea compounds, the purification process is often straightforward.

Common techniques include:

Precipitation and Filtration: Often, the urea product is insoluble in the reaction solvent or can be precipitated by adding an anti-solvent like water. tandfonline.com The solid product is then collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried. tandfonline.commdpi.com

Recrystallization: This is a standard method for purifying solid organic compounds. The crude urea product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the purified compound to crystallize out, leaving impurities in the mother liquor. iaset.us A mixture of water and ethanol (B145695) is a common solvent system for this purpose. iaset.us

Washing: Solid urea can be purified by washing or stirring it with a solution that selectively dissolves impurities. For example, biuret (B89757) can be removed from urea by treating the solid with an aqueous urea solution, which dissolves the biuret while leaving the urea largely undissolved. google.com

Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. bohrium.com

Membrane Isolation: Modern techniques such as nanofiltration (NF) or reverse osmosis (RO) can be used to isolate urea from solutions, although this is more common in industrial or wastewater applications. google.comepo.org

Green Chemistry Considerations in Synthesis

In striving for a more environmentally benign process, several green chemistry principles can be applied. A primary consideration is the replacement of hazardous solvents with greener alternatives. Research has demonstrated the successful synthesis of ureas in the bio-derived solvent Cyrene™, which offers a significant reduction in toxicity and waste compared to traditional solvents like DMF. rsc.org One study highlighted a 28-fold increase in molar efficiency and simplified work-up procedures when using Cyrene™ for urea synthesis. rsc.org Another promising approach is the use of water as a reaction medium. An "on-water" methodology for the synthesis of unsymmetrical ureas from isocyanates and amines has been shown to be facile, sustainable, and chemoselective, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org The simple filtration of the product and the potential for recycling the aqueous effluent make this an attractive green alternative. organic-chemistry.org

Furthermore, the development of catalyst-free and milder reaction conditions contributes to the greening of urea synthesis. For instance, a method for the synthesis of N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has been developed, eliminating the need for organic co-solvents and catalysts. rsc.org This approach offers high yields and purity with simple work-up procedures. rsc.org Microwave-assisted synthesis has also emerged as a tool to enhance reaction rates, improve yields, and reduce energy consumption in the synthesis of urea derivatives and other heterocyclic compounds. nih.govnih.gov

Considering these points, a greener synthesis of 1-(1-adamantyl)-3-(2-chlorophenyl)urea could involve the reaction of 1-adamantyl isocyanate and 2-chloroaniline in a solvent such as Cyrene™ or even water. Exploring catalyst-free conditions or the use of reusable solid catalysts could further enhance the environmental profile of the synthesis.

The following table summarizes a comparison between a typical conventional synthesis and a potential greener alternative for the preparation of 1-(1-adamantyl)-3-(aryl)ureas.

ParameterConventional MethodGreener Alternative
Solvent DMF, THF, Diethyl EtherCyrene™, Water
Catalyst Triethylamine (often used)Catalyst-free or reusable catalyst
Reaction Conditions Anhydrous, often elevated temperaturesMilder conditions, potentially room temperature; Microwave irradiation
Work-up Extraction with organic solvents, column chromatographySimple filtration, solvent recycling
Waste Generation High, includes hazardous solvents and by-productsMinimized, biodegradable solvent, less hazardous waste
Safety Use of flammable and/or toxic solventsImproved safety profile with non-toxic, non-flammable solvents

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient, aligning with the modern requirements of chemical research and production.

Based on the conducted research, specific experimental data for the chemical compound this compound, including its spectroscopic and crystallographic characterization, is not available in the public domain scientific literature found.

While extensive research exists on analogous adamantyl urea compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these related structures. For instance, detailed analytical data is available for compounds where the chloro-substituent is in a different position on the phenyl ring (e.g., 3-chlorophenyl or 4-chlorophenyl) or for molecules containing additional linkers between the adamantane and urea groups. However, these fall outside the explicit scope of the requested article.

Therefore, it is not possible to provide the detailed molecular characterization and structural elucidation for this compound as outlined in the request due to the absence of published research findings for this specific molecule. No data could be found for its NMR, IR, Raman, or high-resolution mass spectrometry, nor for its X-ray crystallographic properties.

Molecular Characterization and Structural Elucidation of Adamantyl Urea Compounds

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intramolecular Noncovalent Interactions (e.g., Hydrogen Bonds)

In derivatives of urea (B33335), the planarity of the urea fragment is a key characteristic, often stabilized by intramolecular hydrogen bonds. For adamantyl-containing ureas and thioureas, the molecular conformation is frequently stabilized by an intramolecular hydrogen bond involving the urea or thiourea (B124793) backbone. researchgate.netacs.org

In the case of 1-(1-adamantyl)-3-(2-chlorophenyl)urea, an intramolecular hydrogen bond is anticipated between the N-H group adjacent to the adamantyl moiety and the carbonyl oxygen (C=O). This interaction would lead to the formation of a stable, planar, six-membered ring, often described as an S(6) motif in graph-set notation. This type of intramolecular N–H···O=C hydrogen bond is a common feature in related structures, such as 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, where it locks the molecular conformation. researchgate.netacs.org The presence of the bulky adamantyl group and the substituted phenyl ring can create steric hindrance, further favoring a planar conformation stabilized by this internal hydrogen bond.

Table 1: Expected Intramolecular Hydrogen Bond Parameters for this compound (based on analogous compounds)

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Motif
N-H (adamantyl side) H O=C ~0.86 ~2.10 ~2.65 ~125 S(6)

Note: Data are illustrative and based on typical values for N-H···O hydrogen bonds in related urea derivatives.

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of this compound are expected to be governed by a combination of hydrogen bonds, halogen interactions, and weaker contacts, leading to a stable three-dimensional architecture.

Hydrogen Bonding Networks (e.g., N–H···O, C–H···O)

The primary intermolecular interaction in the crystal packing of urea derivatives is typically a hydrogen bond between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule (N–H···O). In 1,3-disubstituted ureas, this often results in the formation of centrosymmetric dimers or one-dimensional chains. For instance, in the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, intermolecular N–H···O hydrogen bonds link the molecules into chains. nih.gov

It is highly probable that this compound molecules would form similar intermolecular N–H···O hydrogen bonds. The N-H group of the chlorophenyl side would act as a donor to the carbonyl oxygen of an adjacent molecule. Weaker C–H···O interactions, involving hydrogen atoms from the adamantyl cage or the phenyl ring as donors, may also contribute to the stability of the crystal lattice. researchgate.net

Table 2: Expected Intermolecular Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor (D) Hydrogen (H) Acceptor (A) D···A (Å) D-H···A (°) Type
N-H (phenyl side) H O=C ~2.90 - 3.10 ~150 - 170 Strong
C-H (adamantyl) H O=C ~3.20 - 3.50 ~130 - 160 Weak
C-H (phenyl) H O=C ~3.20 - 3.50 ~130 - 160 Weak

Note: Data are illustrative and based on findings for related chlorophenyl-urea and adamantyl derivatives. nih.gov

Halogen Bonding and Cl-π Interactions

The presence of a chlorine atom on the phenyl ring introduces the possibility of specific halogen-related interactions. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a significant force in crystal engineering. acs.orgoup.com In this molecule, the chlorine atom could act as a halogen bond donor, interacting with the oxygen or nitrogen atoms of a neighboring molecule.

π-π Stacking Interactions

π-π stacking interactions between the aromatic chlorophenyl rings are another potential stabilizing force. These interactions would likely be of the offset or parallel-displaced type due to the electronic nature of the ring and steric hindrance from the bulky adamantyl group. Introducing a bulky substituent like adamantyl can sometimes inhibit the formation of columnar π-stacked structures, leading instead to more isolated radical or dimeric arrangements in related compounds. bohrium.com In the crystal structure of 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, offset π–π interactions with an interplanar distance of 3.404 Å were observed, suggesting this is a likely feature for the title compound as well. acs.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgresearchgate.net For this compound, this analysis would provide a detailed picture of all close contacts.

A typical Hirshfeld surface analysis for a related adamantyl derivative, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, revealed that H···H contacts make up the largest contribution to the surface area (55.1%), which is expected due to the hydrogen-rich adamantyl group. researchgate.net This is followed by C···H/H···C and N···H/H···N contacts. researchgate.net

The 2D fingerprint plot derived from the Hirshfeld surface deconstructs these interactions, showing the relative contributions of each type. For this compound, the plot would be expected to show:

A large, diffuse region corresponding to H···H interactions .

Distinct "wings" or sharp spikes representing the strong, directional N–H···O hydrogen bonds .

Contributions from Cl···H/H···Cl contacts , indicating the importance of the chlorine atom in the crystal packing.

Areas corresponding to C···C contacts , which would highlight any potential π-π stacking.

Table 3: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction Type Expected Contribution (%) Key Features on 2D Fingerprint Plot
H···H 50 - 65 Large, scattered central region
O···H / H···O 10 - 20 Sharp, distinct spikes indicative of H-bonds
Cl···H / H···Cl 8 - 15 Significant area showing halogen contacts
C···H / H···C 5 - 12 Symmetrical wings adjacent to the H···H region
C···C < 5 Characteristic patterns for π-π stacking

Note: Percentages are estimates based on analyses of structurally similar compounds containing adamantyl and chlorophenyl groups. researchgate.netrsc.orgnih.gov

Structure Activity Relationship Sar Investigations of 1 1 Adamantyl 3 2 Chlorophenyl Urea Analogs

Influence of Adamantane (B196018) Substitutions on Biological Efficacy

The adamantyl group plays a crucial role in the interaction of these urea (B33335) derivatives with their biological targets. Modifications to this moiety, including changes in its point of attachment and the introduction of functional groups, have been shown to significantly impact biological efficacy.

The point of attachment of the adamantyl group to the urea linker has a profound effect on the biological activity of these compounds. Studies comparing the anti-tuberculosis activity of adamantyl-phenyl ureas have revealed that the substitution pattern on the adamantane ring is a critical determinant of potency. Specifically, attaching the adamantyl group through its secondary 2-position, as opposed to the tertiary 1-position, has been shown to significantly increase anti-tuberculosis activity. nih.gov For instance, a secondary-linked adamantyl-phenyl urea was found to be 40-fold more potent than its tertiary-linked counterpart. nih.gov This suggests that the spatial orientation of the bulky adamantyl group, as dictated by its point of attachment, is crucial for optimal interaction with the target enzyme or receptor. Further studies with adamantyl-heteroaryl urea analogs have reinforced this finding, with secondary-linked derivatives consistently demonstrating improved or equal solubility and, in some cases, a significant enhancement in minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. nih.gov

Table 1: Comparison of Biological Activity of 1-Adamantyl vs. 2-Adamantyl Analogs

Compound Adamantyl Position Biological Activity (Anti-TB) Reference
1-(2-Adamantyl)-3-phenylurea 2-Adamantyl 40-fold more potent nih.gov
1-(1-Adamantyl)-3-phenylurea 1-Adamantyl Less potent nih.gov
Secondary-linked isoxazole (B147169) analog 2-Adamantyl 15-fold improvement in MIC nih.gov
Tertiary-linked isoxazole analog 1-Adamantyl Lower potency nih.gov

Role of Phenyl Ring Modifications in Target Binding and Activity

The substituted phenyl ring is another critical component of the 1-(1-adamantyl)-3-phenylurea scaffold, engaging in vital interactions within the binding site of the target protein. The nature and position of substituents on this ring have been extensively studied to optimize potency and selectivity.

The position and type of halogen substituent on the phenyl ring significantly influence the biological activity of these urea derivatives. SAR studies have demonstrated a strong preference for substitution at specific positions. For instance, in a series of phenyl urea derivatives investigated as IDO1 inhibitors, a strong preference for para-substitution was observed. mdpi.com While para-substitution with halogens like fluorine, chlorine, and bromine resulted in similar activity, ortho- and meta-positions were generally less favorable. mdpi.comnih.gov In some cases, ortho-substitution can lead to a loss of potency. nih.govacs.org The electronic properties of the halogen also play a role, with electron-withdrawing groups at the para-position being beneficial for activity in certain series. mdpi.com The introduction of multiple halogen substituents can have varied effects. For example, while some di-substituted analogs showed activity, o,p-difluoro or o,p-dichloro substituted derivatives were found to be inactive in one study. mdpi.com

Table 2: Effect of Halogen Substitution on Phenyl Ring

Compound Series Substitution Pattern Effect on Activity Reference
Phenyl Urea Derivatives (IDO1 Inhibitors) para-Fluoro, -Chloro, -Bromo Similar activity mdpi.com
Phenyl Urea Derivatives (IDO1 Inhibitors) ortho,para-Difluoro, -Dichloro Inactive mdpi.com
N-phenyl-N′-(4-phenoxy)cyclohexylureas ortho-Halogen Least favorable position nih.gov
Aminopyrazole Derivatives ortho-Fluoro 3-fold loss of potency acs.org

Table 3: Bioisosteric Replacement of Phenyl Ring with Heteroaromatic Rings

Heteroaromatic Ring Effect on Solubility Effect on Anti-TB Activity Reference
Pyridine (B92270), Pyrimidine, Triazine Improved Loss of substantial activity nih.gov
Isoxazole, Thiazole, Oxadiazole, Pyrazole (B372694) Improved Maintained good activity nih.gov
Unsubstituted Oxazole (B20620) Lower More potent MIC nih.gov
Unsubstituted Isoxazole Higher Less potent MIC nih.gov

Modulation of the Urea Linker and its Impact on SAR

The urea linker, connecting the adamantyl and phenyl moieties, is a key structural element that contributes to the binding of these molecules, often through hydrogen bond interactions. Modifications to this linker have been explored to understand its role in target engagement and to modulate the compound's properties. One approach has been the methylation of the urea nitrogens. For example, the selective deprotonation and subsequent reaction with iodomethane can yield mono-methylated derivatives. nih.gov Such modifications can have a significant impact on activity. In one study on aminopyrazole-based JNK3 inhibitors, any substitution on the phenyl urea NH group, including a simple methyl group, greatly reduced the potency. acs.org This was attributed to the involvement of this NH group in crucial hydrogen bonding interactions with protein residues. acs.org Disrupting the planarity of the urea derivative by introducing a substituent on one of the urea nitrogens can also be a strategy to enhance water solubility by reducing crystal packing energy. nih.gov These findings underscore the critical role of the unsubstituted urea linker in maintaining the optimal conformation and interaction profile for high biological activity in many, but not all, series of these compounds.

Thiourea (B124793) Analogs and Other Isosteric Replacements

Isosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and physicochemical properties. In the adamantyl urea series, this has involved two primary modifications: replacement of the urea oxygen with sulfur to form thioureas, and replacement of the phenyl ring with various bioisosteres.

The direct substitution of the urea's carbonyl oxygen with a sulfur atom to yield the corresponding thiourea analog has been explored. For instance, adamantyl aryl thioureas have been synthesized and characterized, forming a basis for further derivatization. researchgate.netresearchgate.net This fundamental isosteric switch from urea to thiourea is a key step in modifying the molecule's hydrogen bonding capacity and electronic properties.

More extensive research has focused on replacing the phenyl ring to enhance anti-tuberculosis (anti-TB) activity and improve properties like solubility. nih.gov One approach involved substituting the phenyl group with a benzenesulfonamide moiety. While this modification successfully increased aqueous solubility by 10- to 100-fold, it generally led to a significant reduction in anti-TB activity, with most sulfonamide analogs showing a weaker minimum inhibitory concentration (MIC) compared to the parent phenyl compounds. nih.gov

Another strategy involved replacing the phenyl ring with various five- and six-membered heteroaromatic rings. nih.gov A series of 1-adamantyl-3-heteroaryl ureas were synthesized incorporating pyridines, pyrimidines, triazines, oxazoles, isoxazoles, oxadiazoles, and pyrazoles. nih.gov The evaluation of these analogs revealed distinct SAR trends:

Thiazoles vs. Oxazoles: The isosteric replacement of an oxygen atom with sulfur in the five-membered ring was beneficial. A thiazole analog (MIC = 3.13 µg/mL) demonstrated a two-fold increase in anti-TB activity compared to its corresponding oxazole counterpart (MIC = 6.25 µg/mL). nih.gov

Substituted Heterocycles: For isoxazole and oxadiazole rings, introducing hydrophobic substituents at the 5-position was found to increase anti-TB activity. A similar trend was observed for pyrazole analogs. nih.gov

These investigations highlight that while the core 1-adamantyl urea scaffold is crucial, isosteric replacement of the phenyl ring with specific heterocycles can fine-tune the biological activity and improve pharmacokinetic profiles. nih.govnih.gov

Table 1: Effect of Phenyl Ring Isosteric Replacement on Biological Activity

Compound ID R Group (Phenyl Replacement) Anti-TB MIC (µg/mL) Human sEH IC₅₀ (nM)
21 4,5-dimethyloxazol-2-yl 6.25 >10000
32 4,5-dimethylthiazol-2-yl 3.13 420
36 5-methyloxadiazol-2-yl 25 >10000
37 5-isopropyloxadiazol-2-yl 1.56 >10000

Introduction of Aliphatic Chains and Cyclic Systems within the Linker

Modifying the linker region between the bulky adamantyl group and the urea core is another established strategy for optimizing activity and physical properties. Research has shown that separating the adamantyl group from the ureido/thioureido moiety with a methylene (-CH₂-) bridge can enhance inhibitory activity against human soluble epoxide hydrolase (sEH) by a factor of two to four. researchgate.net This modification also has a positive effect on water solubility. researchgate.net The insertion of this short aliphatic chain provides greater conformational flexibility, which may allow for more optimal interactions within the enzyme's active site.

However, the effect of a methylene linker is not universally beneficial and appears to be dependent on the specific analog series. In a study of adamantyl-ureas with halogenated pyrazole moieties, the introduction of a methylene bridge between the adamantyl fragment and the urea group surprisingly reduced the inhibitory activity against human sEH. nih.gov This underscores the complexity of SAR, where a modification that is advantageous in one chemical context may be detrimental in another.

Table 2: Effect of Methylene Linker on sEH Inhibition in Dichloropyrazole Analogs

Compound ID Linker Structure Human sEH IC₅₀ (nM)
3f Direct 1-Adamantyl-3-(dichloropyrazolyl)urea 0.8
4f Methylene 1-(Adamantylmethyl)-3-(dichloropyrazolyl)urea 1.2

Stereochemical Effects on Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. longdom.orgsolubilityofthings.com For adamantyl urea derivatives, the point of attachment on the adamantane cage has a profound impact on potency. The adamantane scaffold has two types of bridgehead carbons: tertiary (at the 1, 3, 5, and 7 positions) and secondary (at the 2, 8, and 9 positions).

Studies have demonstrated that the position of this linkage is a key factor for anti-TB activity. Shifting the urea substituent from the tertiary 1-position to the less synthetically accessible secondary 2-position of the adamantyl group leads to a significant increase in potency. nih.gov A direct comparison showed that a secondary-linked adamantyl-phenyl urea was 40-fold more potent against Mycobacterium tuberculosis than its tertiary-linked counterpart. nih.gov Furthermore, analogs featuring the 2-adamantyl connection generally exhibited improved or equivalent solubility compared to the 1-adamantyl versions. nih.govnih.gov This highlights that stereochemical and positional isomerism are crucial considerations in the design of highly active adamantyl urea compounds.

Table 3: Effect of Adamantyl Linkage Position on Anti-TB Activity

Compound ID Adamantyl Linkage Anti-TB MIC (µg/mL)
1 2-Adamantyl (Secondary) 0.02
2 1-Adamantyl (Tertiary) 0.8

Biological Target Identification and Mechanism of Action Studies Preclinical

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,3-disubstituted urea (B33335) moiety is a well-established pharmacophore for potent soluble epoxide hydrolase (sEH) inhibitors. mdpi.comtandfonline.com These inhibitors function by mimicking the transition state of epoxide hydrolysis in the enzyme's active site. tandfonline.com The adamantyl group, in particular, is a key feature in many potent sEH inhibitors due to its lipophilic nature, which favorably interacts with the hydrophobic catalytic site of the enzyme. mdpi.com

The inhibitory potency of urea-based compounds against human soluble epoxide hydrolase is typically quantified by determining their half-maximal inhibitory concentration (IC50) values through in vitro enzymatic assays. While specific IC50 data for 1-(1-adamantyl)-3-(2-chlorophenyl)urea is not detailed in the provided research, extensive studies on analogous 1-adamantyl-3-aryl ureas demonstrate a wide range of potent inhibitory activities, often in the nanomolar to picomolar range. tandfonline.commdpi.comescholarship.org

For context, the introduction of halogen atoms to the structure of adamantyl ureas has been shown to influence inhibitory activity. For instance, a chlorinated adamantyl analogue of a known inhibitor, t-AUCB, demonstrated a sharp increase in activity, with IC50 values reaching the picomolar range. tandfonline.comescholarship.org The substitution pattern on the phenyl ring also significantly impacts potency.

Table 1: sEH Inhibitory Activity of Selected Adamantyl Urea Analogs

Compound Description Human sEH IC50 (nM)
t-AUCB 4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid ~0.5-2 tandfonline.com
Chlorinated t-AUCB analog Introduction of chlorine to the adamantyl fragment 0.04 tandfonline.comescholarship.org
Compound 4f N-((adamantan-1-yl)carbamoyl)-4-cyanobenzenesulfonamide 2.94 mdpi.com
Compound 4l N-((adamantan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide 1.69 mdpi.com

| Sorafenib | A multikinase inhibitor with a 1,3-disubstituted urea structure | Potent sEH inhibitor mdpi.com |

This table presents data for structurally related compounds to illustrate the general potency of this chemical class. The IC50 value for this compound is not specified in the search results.

The kinetic mechanism of inhibition for this class of compounds is crucial for understanding their interaction with the target enzyme. While specific kinetic studies for this compound are not available, research on other urea-based sEH inhibitors often reveals a competitive or non-competitive binding mode. The urea moiety is designed to interact with the catalytic residues in the sEH active site.

Molecular modeling, including docking and dynamics simulations, provides insight into the binding of adamantyl-urea inhibitors to the sEH active site. researchgate.net The adamantyl group typically occupies a hydrophobic pocket within the enzyme's catalytic domain. mdpi.com The central urea pharmacophore forms key hydrogen bond interactions with catalytic residues, such as Asp333, and with the catalytic tyrosines through a water molecule, effectively anchoring the inhibitor in the active site. researchgate.net

For halogenated analogs, specific interactions like Cl-π interactions have been proposed to contribute to the increased binding affinity and inhibitory potency. mdpi.comtandfonline.comescholarship.org Molecular dynamics data suggest that for a chlorinated homologue of t-AUCB, this Cl-π interaction results in a significant jump in inhibitory activity. tandfonline.comescholarship.org It is plausible that the 2-chloro substitution on the phenyl ring of this compound could engage in similar favorable interactions within the sEH binding pocket.

Urease Enzyme Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). monaminkara.comnih.gov Inhibition of this enzyme is a therapeutic strategy for conditions associated with ureolytic bacteria, such as Helicobacter pylori. monaminkara.com

The inhibitory potential of compounds against urease is commonly evaluated using the indophenol (B113434) method, which measures the production of ammonia. researchgate.net While adamantane-based derivatives have been investigated as urease inhibitors, specific data on the in vitro urease inhibitory activity (IC50) of this compound is not found in the provided search results. However, other adamantane-containing compounds have demonstrated potent activity. researchgate.net For example, certain N′-(adamantan-2-ylidene)-substituted benzohydrazide (B10538) derivatives exhibit potent urease inhibition with IC50 values in the low micromolar range. researchgate.net

Table 2: Urease Inhibitory Activity of Selected Adamantane (B196018) Derivatives

Compound Description Urease IC50 (µM)
Compound 1 N′-(adamantan-2-ylidene)-2,4-dichlorobenzohydrazide 1.20 researchgate.net
Compound 2 N′-(adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide 2.44 researchgate.net

| Thiourea (B124793) | Standard Urease Inhibitor | 21.26 researchgate.net |

This table shows data for related adamantane derivatives to provide context on potential activity against urease. The IC50 value for this compound is not specified in the search results.

Enzyme kinetic studies are performed to determine the mode of inhibition. For urease inhibitors, this is often accomplished using Lineweaver–Burk plots derived from measuring enzyme activity at various substrate and inhibitor concentrations. nih.gov These analyses can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. For example, kinetic studies on certain imine derivatives have been used to assess their mode of interaction with urease. rsc.org Without experimental data for this compound, its specific kinetic profile as a urease inhibitor remains undetermined.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

A significant body of research has identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a primary target of the 1-adamantyl-3-phenyl urea series of compounds. nih.govnih.govresearchgate.net MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall. nih.govnih.govnih.gov Inhibition of MmpL3 disrupts the formation of this protective outer membrane, leading to bacterial cell death. nih.gov

The inhibitory action of adamantyl ureas on MmpL3 is thought to occur through one of two primary mechanisms. One proposed mechanism is the direct binding of the compound to the MmpL3 transporter. researchgate.net An alternative mechanism suggests that these compounds act by dissipating the transmembrane electrochemical proton gradient, or proton motive force (PMF), which is essential for the transport activity of MmpL3. nih.gov

The 1-adamantyl-3-phenyl urea class of compounds has demonstrated potent in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov However, initial lead compounds in this series, while potent, were hampered by poor pharmacokinetic properties such as high lipophilicity and low solubility. nih.gov Subsequent research has focused on synthesizing analogs with improved drug-like characteristics while maintaining anti-TB potency. nih.gov

CompoundM. tuberculosis MIC (μg/mL)Reference
1-(1-adamantyl)-3-(3-pyridinyl)urea12.5 nih.gov
1-(1-adamantyl)-3-(4-pyrimidinyl)urea25 nih.gov
1-(2-adamantyl)-3-(thiazol-2-yl)urea3.13 nih.gov
1-(2-adamantyl)-3-(oxazol-2-yl)urea6.25 nih.gov

Investigation of Other Biological Targets (e.g., Neurolysin, Trypanothione (B104310) Reductase)

While the primary focus of research for adamantyl ureas has been on their anti-tuberculosis activity, the adamantane scaffold is known to interact with other biological targets. For instance, certain adamantane derivatives have been investigated as inhibitors of neurolysin and trypanothione reductase.

Neurolysin: Neurolysin is a zinc metallopeptidase involved in the metabolism of various neuropeptides. nih.gov Studies have identified adamantane-containing compounds that act as allosteric inhibitors of neurolysin, binding to a site distinct from the active site and inducing a conformational change that inhibits enzyme activity. nih.govnih.gov However, there is no specific data in the reviewed literature to suggest that this compound is an inhibitor of neurolysin.

Trypanothione Reductase: Trypanothione reductase is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.gov The enzyme is a target for the development of new anti-parasitic drugs. While some urea derivatives have been studied as potential inhibitors of trypanothione reductase, there is no direct evidence to indicate that this compound has activity against this enzyme. nih.govnih.gov

Allosteric Inhibition Mechanisms

The concept of allosteric inhibition, where an inhibitor binds to a site on the enzyme other than the active site to modulate its activity, is a key area of investigation for adamantane-containing compounds. nih.gov In the context of MmpL3, it is plausible that adamantyl ureas could act as allosteric inhibitors. nih.gov This mode of action would involve the compound binding to a pocket on the MmpL3 protein, inducing a conformational change that disrupts its transport function without directly blocking the TMM binding site. nih.govnih.gov

Similarly, the inhibition of neurolysin by other adamantane-containing compounds has been demonstrated to occur via an allosteric mechanism. nih.govnih.gov These inhibitors bind to a hydrophobic pocket on the enzyme, leading to a conformational shift that prevents the catalytic action. nih.gov While a compelling hypothesis, further research is required to definitively establish whether this compound employs an allosteric mechanism to inhibit its biological targets.

Preclinical Pharmacological and Biological Evaluation

In Vitro Antimicrobial Spectrum and Potency

The adamantane (B196018) nucleus is a recognized pharmacophore that can enhance the therapeutic efficacy of molecules, in part by increasing lipophilicity, which can improve bioavailability. nih.gov

Acinetobacter baumannii is a challenging Gram-negative pathogen, often exhibiting multi-drug resistance. nih.govnih.govnih.gov Studies on new urea (B33335) derivatives have identified this class of compounds as a promising source of novel antibacterial agents. In a screening of various new urea derivatives, many exhibited significant growth inhibition against A. baumannii. nih.gov Notably, an adamantyl urea adduct, compound 3l in the study, demonstrated an outstanding growth inhibition of 94.5% towards Acinetobacter baumannii, suggesting the adamantyl moiety is key to this high efficacy. nih.gov This finding indicates that adamantyl urea structures are a promising scaffold for developing new agents against this critical pathogen. nih.gov

Table 1: In Vitro Growth Inhibition of an Adamantyl Urea Adduct (3l) Against Various Microbes

CompoundMicroorganismGrowth Inhibition (%)Reference
Adamantyl Urea Adduct (3l)Acinetobacter baumannii94.5% nih.gov
Adamantyl Urea Adduct (3l)Escherichia coliModerate to Poor nih.gov
Adamantyl Urea Adduct (3l)Pseudomonas aeruginosaModerate to Poor nih.gov
Adamantyl Urea Adduct (3l)Candida albicansModerate to Poor nih.gov

The development of new antifungal agents is crucial due to increasing drug resistance in pathogenic fungi like Candida albicans. frontiersin.orgresearchgate.netresearchgate.net Adamantane derivatives have shown significant potential in this area. nih.govmdpi.comresearchgate.net For instance, 2-adamantanamine (AC17), a close structural analog of the antiviral drug amantadine, was found to potentiate the activity of azole antifungals against C. albicans biofilms. nih.gov It also inhibited the transition of C. albicans to its invasive hyphal form at low concentrations (3 μg/ml). nih.gov

In other studies, newly synthesized N-(adamantan-1-yl)-1-aryl-methanimines showed potent activity against C. albicans, with some derivatives exhibiting IC50 values as low as 14.59 to 16.97 µg/mL. 220.231.117 Similarly, adamantane-isothiourea hybrid derivatives have been reported to possess activity against C. albicans. nih.gov While a specific adamantyl urea adduct (3l) showed only poor to moderate inhibition of C. albicans, the broader class of adamantane-containing molecules frequently demonstrates significant antifungal properties. nih.govnih.gov

In Vitro Anti-Proliferative Activity against Cancer Cell Lines

Urea derivatives are a well-established class of anticancer agents, with compounds like Sorafenib featuring this functional group. mdpi.com The incorporation of an adamantane group into urea structures has been explored as a strategy to develop novel anti-proliferative agents. rsc.org

A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives was synthesized and evaluated for anticancer activity. These compounds inhibited the proliferation of the H460 lung cancer cell line in a dose- and time-dependent manner. rsc.org For example, compound 7s from this series showed superior growth inhibition on H460 cells, with an inhibition rate of 95.72% at a 10 μM concentration after 96 hours. rsc.org The study also assessed selectivity by comparing the cytotoxicity in cancer cells versus normal cell lines, finding that normal lung cells were more resistant to the compounds' toxic effects than lung cancer cells. rsc.org

Other research on adamantylmaleimide derivatives, which share the adamantane core, also showed modest growth-inhibitory activities against several cancer cell lines, with activity dependent on the maleimide (B117702) double bond. nih.gov Furthermore, certain aryl ureas have been investigated as selective histone deacetylase 6 (HDAC6) inhibitors, which can decrease tumor cell growth in melanoma. bohrium.com

Table 2: In Vitro Growth Inhibition (IC50) of Adamantane-Indole-Urea Derivatives Against Cancer Cell Lines

CompoundH460 (Lung) IC50 (μM)HepG2 (Liver) IC50 (μM)MCF-7 (Breast) IC50 (μM)Reference
7a15.42 ± 0.1311.01 ± 0.1718.42 ± 0.12 rsc.org
7f11.36 ± 0.0819.65 ± 0.1413.62 ± 0.10 rsc.org
7n10.02 ± 0.1212.42 ± 0.1513.56 ± 0.11 rsc.org
7s5.82 ± 0.1411.75 ± 0.127.73 ± 0.09 rsc.org

In Vivo Efficacy Studies in Relevant Animal Models (Excluding Human Data)

While no in vivo data exists for 1-(1-adamantyl)-3-(2-chlorophenyl)urea itself, studies on related compounds provide a framework for its potential anti-inflammatory and analgesic effects.

The carrageenan-induced paw edema model in rodents is a standard and robust method for evaluating acute inflammation and screening for potential anti-inflammatory and analgesic drugs. aragen.comnih.govcreative-bioarray.comnuchemsciences.com Injection of λ-carrageenan induces a localized inflammatory response characterized by swelling (edema), increased sensitivity to pain (hyperalgesia), and pain from non-painful stimuli (allodynia). aragen.comnih.gov

N,N'-disubstituted urea-based compounds, particularly those that inhibit the soluble epoxide hydrolase (sEH) enzyme, are recognized as promising therapeutics for inflammation and pain. nih.govnih.govnih.gov Many potent sEH inhibitors incorporate an adamantyl group in their structure. nih.govnih.gov Inhibition of sEH increases levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), which helps resolve inflammation. nih.gov

Furthermore, a study on 1-benzhydryl-piperazine urea derivatives provides a direct link to the potential activity of the 2-chlorophenylurea moiety. In that research, derivatives were synthesized using various isocyanates, including 2-chlorophenylisocyanate. researchgate.net These urea compounds were evaluated in the carrageenan-induced rat paw edema model and showed significant anti-inflammatory activity. researchgate.net For instance, a dichlorophenyl-substituted urea derivative produced a 57.5% inhibition of edema. researchgate.net This demonstrates that the chlorophenyl urea scaffold contributes to in vivo anti-inflammatory effects, which, combined with the known properties of adamantane derivatives, suggests a strong potential for this compound as an anti-inflammatory and analgesic agent. pensoft.netbanglajol.info

Anti-Tuberculosis Efficacy in Mouse Models

While adamantyl ureas demonstrated potent activity against Mycobacterium tuberculosis in laboratory cultures, translating this efficacy to a living organism proved challenging. nih.govnih.gov In preclinical mouse models of tuberculosis, 1-adamantyl-3-phenyl ureas with a polar para-substituent, which were designed for better bioavailability, were administered orally. nih.govnih.gov Although one of these compounds was detected in the serum of the mice after administration, it and a similar analog failed to reduce the bacterial load of M. tuberculosis in the infected mice. nih.govnih.gov Further investigation is needed to determine the precise reasons for this lack of in vivo efficacy, with factors such as high protein binding being considered as potential contributors. nih.gov

Preclinical Pharmacokinetic (PK) Optimization Strategies

The initial generation of adamantyl urea compounds, including analogs of this compound, faced significant hurdles for further development due to undesirable physicochemical properties. nih.govnih.govnih.gov These early-stage molecules were characterized by high lipophilicity (high cLogP) and, consequently, very poor aqueous solubility, which are major impediments to achieving therapeutic bioavailability. nih.govnih.govnih.gov Additionally, these compounds exhibited potent, undesirable activity against the human soluble epoxide hydrolase (sEH) enzyme. nih.govnih.govnih.gov These limitations prompted extensive medicinal chemistry efforts focused on optimizing the pharmacokinetic profile by enhancing solubility and metabolic stability while simultaneously improving selectivity for the intended mycobacterial target, MmpL3, over human off-targets. nih.gov

A primary goal in the optimization of the adamantyl urea scaffold was to improve its poor pharmaceutical properties, particularly the low aqueous solubility. nih.gov Researchers hypothesized that the high lipophilicity of the phenyl ring was a major contributor to this issue. nih.gov

Strategies to enhance solubility and metabolic stability included:

Introduction of Heteroaryl Rings: One successful strategy involved replacing the phenyl substituent with various heteroaryl rings such as pyridines, pyrimidines, oxazoles, isoxazoles, and pyrazoles. nih.gov This approach aimed to reduce lipophilicity and introduce more polar functionalities. For instance, replacing the phenyl group with a pyridine (B92270) ring generally resulted in improved solubility compared to the initial lead compounds. nih.gov The introduction of oxazole (B20620) and isoxazole (B147169) rings also showed promise; the unsubstituted isoxazole analog had approximately five times the solubility of the corresponding oxazole. nih.gov

Addition of Polar Groups: A library of 1600 adamantyl ureas was screened, focusing on compounds synthesized to increase bioavailability for sEH inhibition by incorporating polar components. nih.gov This screening identified 1-adamantyl-3-phenyl ureas with polar para-substituents that retained moderate activity against M. tuberculosis. nih.govnih.gov

Modification of the Adamantyl Moiety: To address solubility while maintaining activity, researchers explored replacing the highly lipophilic adamantane group with a more polar adamantanol moiety. core.ac.uk This modification in a series of indole-2-carboxamides, which also target MmpL3, resulted in improved aqueous solubility both computationally (in silico) and experimentally. core.ac.uk

Metabolic Stability Assessment: In vitro assays using human plasma protein binding (HPPB) and microsomal stability tests were conducted to evaluate the metabolic fate of the new analogs. nih.gov While many potent compounds still exhibited high plasma protein binding (often >99%), some analogs showed improved metabolic stability (t½) in human liver microsomes. nih.gov For example, cytochrome P450 (CYP) 3A4 has been identified as a major enzyme in the metabolism of some N-adamantyl urea-based compounds, primarily through oxidation of the adamantyl group. escholarship.org

Table 1: In Vitro Solubility Data for Adamantyl Urea Analogs

Compound TypeModificationExample CompoundSolubility (µg/mL)Reference
Adamantyl Phenyl UreaParent ScaffoldAnalog 1< 1 nih.gov
Adamantyl Pyridinyl UreaPhenyl to PyridinylAnalog 15~7.0 nih.gov
Adamantyl Oxazole UreaPhenyl to OxazoleAnalog 215.1 ± 0.1 nih.gov
Adamantyl Isoxazole UreaPhenyl to IsoxazoleAnalog 2225.1 ± 1.1 nih.gov
Adamantyl Oxadiazole UreaPhenyl to OxadiazoleAnalog 3211.2 ± 1.6 nih.gov

A significant challenge with the 1-(1-adamantyl)-3-phenyl urea series was its potent inhibition of human soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing signaling lipids. nih.govnih.govnih.gov This off-target activity was considered undesirable for a potential anti-tuberculosis drug. nih.gov Therefore, a key optimization goal was to dissociate the anti-TB activity from the sEH inhibition, improving the compound's selectivity profile. nih.gov

Research demonstrated that structural modifications could successfully separate these two activities. nih.govnih.gov The optimization efforts focused on altering the aryl portion of the urea, which was found to be a critical determinant of selectivity. nih.gov

Key findings from these optimization studies include:

Structural Modifications: By replacing the phenyl ring with various five- and six-membered heteroaryl rings, researchers were able to modulate the activity against both M. tuberculosis and human sEH. nih.gov

Divergence of Activities: Screening of an extensive library of adamantyl ureas revealed no direct correlation between the in vitro potency against M. tuberculosis and the inhibition of hsEH. nih.govnih.gov This lack of correlation supported the hypothesis that the two activities could be separated through chemical design. nih.gov

Successful Analogs: The synthesis of 1-adamantyl-3-heteroaryl ureas led to the discovery of lead compounds, particularly those with oxadiazole and pyrazole (B372694) substituents. nih.gov These new analogs maintained good anti-tuberculosis potency (with minimum inhibitory concentrations in the sub-µg/mL range) while significantly reducing the inhibition of human sEH, thus achieving a higher selectivity index. nih.gov For example, certain pyrazole-substituted adamantyl ureas achieved the highest selectivity for anti-TB activity over sEH inhibition compared to other analogs in the study. nih.gov

Table 2: Selectivity Profile of Adamantyl Urea Analogs

Compound SeriesExample CompoundM. tb MIC (µg/mL)Human sEH IC₅₀ (nM)Selectivity NoteReference
Adamantyl Phenyl UreaAnalog 10.045Potent against both target and off-target nih.gov
Adamantyl Pyridinyl UreaAnalog 1418174Reduced potency, moderate selectivity gain nih.gov
Adamantyl Oxadiazole UreaAnalog 321.56>10,000Good anti-TB activity with high selectivity over sEH nih.gov
Adamantyl Pyrazole UreaAnalog 426.25>10,000High selectivity achieved nih.gov
Adamantyl Pyrazole UreaAnalog 431.566,800Good anti-TB activity with high selectivity over sEH nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(1-adamantyl)-3-(2-chlorophenyl)urea, docking simulations are instrumental in identifying potential protein targets and estimating the strength of the interaction, or binding affinity. The process involves placing the ligand (the urea (B33335) derivative) into the binding site of a target protein and using a scoring function to rank the potential poses.

Studies on analogous 1,3-disubstituted ureas and thioureas show that these compounds can act as potent inhibitors for various enzymes, such as urease and soluble epoxide hydrolase. mdpi.comnih.gov Docking studies on similar molecules have demonstrated good binding affinities, often measured by docking scores and binding energies. nih.gov For instance, morin (B1676745) analogues, which are also urease inhibitors, have shown docking scores ranging from -7.117 to -10.977, indicating strong binding potential. nih.gov Predicting the binding affinity of this compound against various receptors is a key step in evaluating its potential as a therapeutic agent. csic.es

Analogous Compound ClassTarget Protein (Example)Typical Docking Score Range (kcal/mol)Key Interactions Observed
Adamantane-linked Triazoles11β-HSD1Similar to native ligandsHydrophobic interactions with adamantyl group
Substituted Ureas/ThioureasUrease-7 to -11Hydrogen bonding, Pi-Pi stacking
Adamantylated BenzimidazolesCasein Kinase 2 (CK2)Not specifiedInteractions with adamantyl moiety

Beyond just predicting affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. For adamantane (B196018) derivatives, the bulky, lipophilic adamantyl cage typically engages in hydrophobic or van der Waals interactions within a corresponding pocket in the protein. The urea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen).

In related adamantane-thiourea structures, intermolecular N-H···S and intramolecular N-H···O=C hydrogen bonds are crucial for stabilizing the conformation and mediating interactions. acs.org The 2-chlorophenyl group can participate in pi-pi stacking or halogen bonding interactions with amino acid residues of the target protein. Understanding these key interactions—hydrogen bonds, hydrophobic contacts, and halogen bonds—is essential for structure-activity relationship (SAR) studies and for designing more potent and selective analogues of this compound. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing a detailed view of the conformational changes and the stability of the binding interactions predicted by docking.

For a molecule like this compound, MD simulations can:

Assess Binding Stability: Confirm if the ligand remains stably bound in the predicted pose or if it shifts or dissociates from the binding site.

Analyze Conformational Changes: Reveal how the ligand and the protein adapt to each other upon binding. The adamantyl moiety is rigid and typically maintains its chair conformation, while the linker and the phenyl ring have rotational freedom that can be explored. acs.org

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity by considering entropic and solvent effects.

MD simulations on ligand-protein complexes are a standard procedure to validate docking results and gain deeper insights into the dynamic nature of the molecular recognition process. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a single molecule, providing fundamental data on its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for analyzing the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would typically be used to:

Optimize the molecule's three-dimensional geometry to its lowest energy state.

Calculate the distribution of electron density, revealing how electrons are shared between atoms.

Determine the energies of molecular orbitals, which is crucial for understanding reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. lew.ro

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. lew.ro Analysis of this gap for this compound and its analogues can help predict their reactivity and electronic transition properties. csic.es

Illustrative Quantum Chemical Properties (Hypothetical Values)
PropertyDescriptionPredicted Significance for the Compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Likely localized on the electron-rich phenylurea moiety.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Influenced by the electron-withdrawing chlorine atom.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.A moderate gap would suggest a balance of stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to indicate charge distribution:

Red: Regions of negative electrostatic potential, rich in electrons, and prone to electrophilic attack (e.g., around the carbonyl oxygen). researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, electron-poor, and prone to nucleophilic attack (e.g., around the N-H protons). researchgate.netresearchgate.net

Green/Yellow: Regions of neutral potential.

For this compound, an MEP map would clearly identify the hydrogen bond donor sites (N-H groups, positive potential) and the primary hydrogen bond acceptor site (C=O group, negative potential). acs.org This visualization directly corresponds to the key interactions observed in molecular docking simulations and is fundamental to understanding the molecule's non-covalent binding behavior.

Future Perspectives and Potential Research Avenues for 1 1 Adamantyl 3 2 Chlorophenyl Urea

The journey of a chemical compound from initial discovery to a potential therapeutic agent is paved with extensive research and development. For 1-(1-adamantyl)-3-(2-chlorophenyl)urea and its related analogues, the future holds significant promise, with several key avenues of research poised to unlock their full potential. These areas focus on refining the molecular structure for better efficacy, discovering new applications, improving manufacturing processes, and leveraging modern technology for smarter drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(1-adamantyl)-3-(2-chlorophenyl)urea, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via urea bond formation between 1-adamantyl isocyanate and 2-chloroaniline derivatives. Two primary methods are documented:

  • Method A : Uses triethylamine in THF at 70°C for 4 days, yielding ~12–63% depending on substituents .
  • Method B : Involves lithiation of heteroaryl intermediates at −78°C followed by reaction with 1-adamantyl isocyanate at room temperature, achieving higher yields (up to 56%) for specific heterocyclic analogs .
    • Critical Factors : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For instance, THF’s low polarity favors urea formation, while excess isocyanate minimizes side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Analytical Workflow :

1H/13C NMR : Confirms adamantyl and aromatic proton environments. For example, adamantyl protons appear as broad singlets (δ 1.6–2.1 ppm), while 2-chlorophenyl protons resonate at δ 7.3–8.2 ppm .

ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]+ observed at 272.1767 for a related analog vs. calculated 272.1763) .

RP-HPLC/ELSD : Ensures >99% purity, critical for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anti-tuberculosis activity of adamantyl ureas?

  • Methodology :

  • Substituent Variation : Replace the 2-chlorophenyl group with heteroaryl rings (e.g., oxadiazole, pyrazole) to enhance target binding. Compound 40 (thiophene-oxadiazole hybrid) showed improved MIC values (0.5 µg/mL) compared to parent structures .
  • Adamantyl Position : 1-adamantyl analogs exhibit higher metabolic stability than 2-adamantyl derivatives due to steric shielding of the urea group .
    • Data Analysis : Compare in vitro potency (e.g., IC50) and pharmacokinetic parameters (Cmax, AUC) across analogs to identify optimal substituents .

Q. How should researchers address contradictions in reported cytotoxicity data for adamantyl ureas?

  • Resolution Strategies :

Assay Standardization : Ensure consistent cell lines (e.g., H37Rv for TB) and incubation times. Discrepancies in MIC values may arise from varying bacterial strains .

Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation. For example, cyclopropane-substituted analogs show 7-fold higher stability than adamantyl derivatives .

Toxicogenomic Profiling : Evaluate mutation data (e.g., Ames test) to distinguish compound-specific genotoxicity from assay artifacts .

Q. What mechanistic insights explain the selective inhibition of mycobacterial targets by this compound?

  • Experimental Design :

  • Target Engagement : Use thermal shift assays to identify binding to Mycobacterium tuberculosis (Mtb) enzymes like DprE1 or InhA .
  • Molecular Dynamics (MD) Simulations : Model interactions between the adamantyl group and hydrophobic enzyme pockets, which reduce off-target effects .
    • Data Interpretation : Correlate enzyme inhibition (Ki) with whole-cell activity (MIC) to validate target relevance .

Safety and Handling

  • Toxicity Profile : Mutagenicity reported for nitroso derivatives (e.g., 1-nitrosoureas); avoid inhalation and use fume hoods .
  • First Aid : For skin contact, wash with soap/water; if ingested, rinse mouth and seek medical attention .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.